molecular formula C5H8S2 B14478111 5-Methylthiolane-2-thione CAS No. 67230-82-4

5-Methylthiolane-2-thione

Cat. No.: B14478111
CAS No.: 67230-82-4
M. Wt: 132.3 g/mol
InChI Key: ZACRFKGKLHAYQL-UHFFFAOYSA-N
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Description

5-Methylthiolane-2-thione is a heterocyclic organic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylthiolane-2-thione can be synthesized through various methods. One common approach involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This method is simple, convenient, and can be performed in a one-pot reaction.

Industrial Production Methods

Industrial production of this compound typically involves high-temperature reactions and the use of catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methylthiolane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

5-Methylthiolane-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylthiolane-2-thione involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form bonds with different biological molecules, leading to its diverse biological activities. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylthiolane-2-thione is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

67230-82-4

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

5-methylthiolane-2-thione

InChI

InChI=1S/C5H8S2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3

InChI Key

ZACRFKGKLHAYQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=S)S1

Origin of Product

United States

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